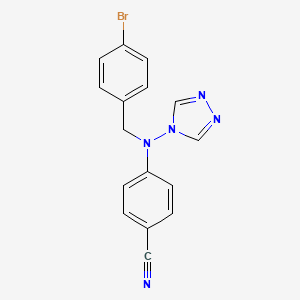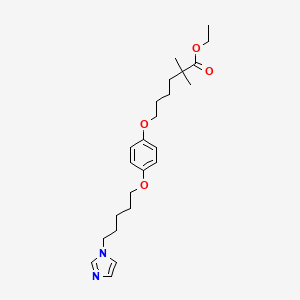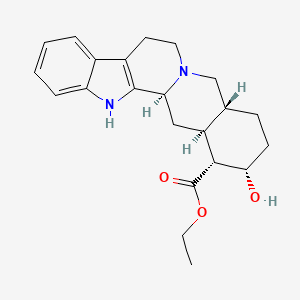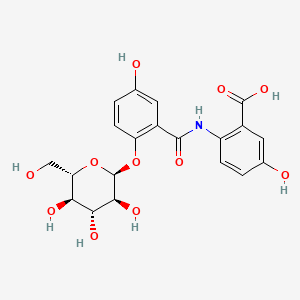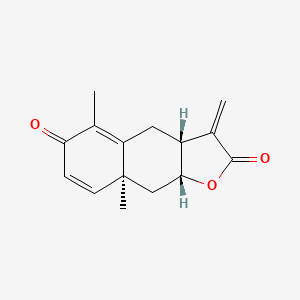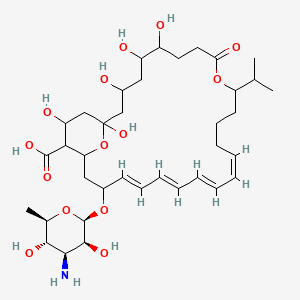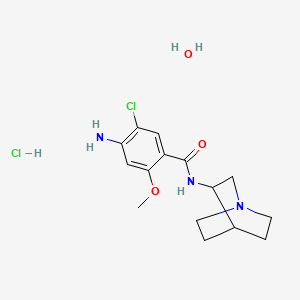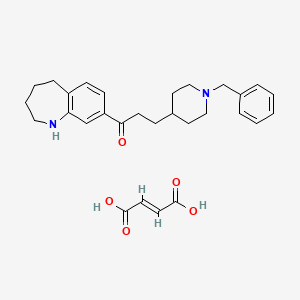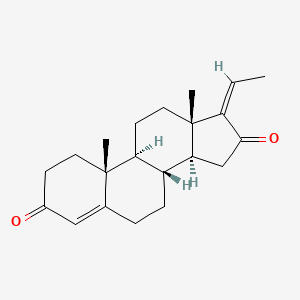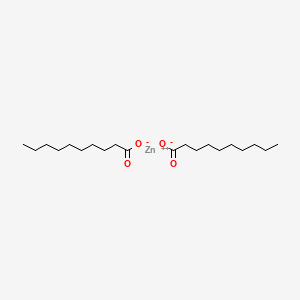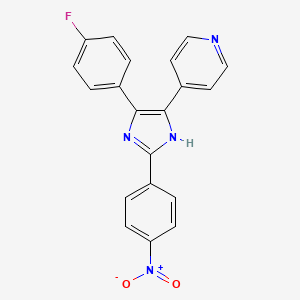
PD 169316
描述
PD-169316 是一种有效的 p38 丝裂原活化蛋白激酶 (MAPK) 选择性抑制剂。该化合物以其抑制磷酸化 p38 的激酶活性而闻名,同时不影响上游激酶。PD-169316 的分子式为 C20H13FN4O2,分子量为 360.34 g/mol 。它广泛应用于科学研究中,以研究 p38 MAPK 在各种细胞过程中的作用,包括细胞因子产生、凋亡和对应激刺激的反应 .
科学研究应用
PD-169316 具有广泛的科学研究应用,包括:
化学: 它被用作研究 p38 MAPK 的抑制及其对各种化学反应的影响的工具。
生物学: PD-169316 用于研究 p38 MAPK 在细胞过程(如细胞因子产生、凋亡和对应激刺激的反应)中的作用
作用机制
PD-169316 通过选择性抑制磷酸化 p38 MAPK 的激酶活性来发挥作用。这种抑制阻断了由 p38 MAPK 介导的下游信号通路,导致细胞因子产生、凋亡和其他细胞对应激刺激的反应的抑制 。PD-169316 的分子靶标包括 p38 MAPK 的活性位点,它在那里与三磷酸腺苷 (ATP) 竞争结合 .
生化分析
Biochemical Properties
PD 169316 plays a crucial role in biochemical reactions by inhibiting p38 MAPK. This inhibition is competitive and reversible, with an IC₅₀ value of 89 nM . This compound interacts with p38 MAPK by competing with ATP for binding to the kinase’s active site. This interaction blocks the phosphorylation and activation of downstream targets, thereby modulating various cellular responses. The compound has been shown to inhibit apoptosis induced by trophic factor withdrawal in both neuronal and non-neuronal cell lines .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. By inhibiting p38 MAPK, this compound influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been found to protect cells from apoptosis in response to stimuli such as trophic factor withdrawal and gamma-irradiation . Additionally, this compound modulates cytokine production and responses to insulin and antigen challenges, highlighting its role in immune and metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of p38 MAPK. This compound binds to the ATP-binding site of p38 MAPK, preventing the kinase from phosphorylating and activating its downstream targets . This inhibition disrupts the p38 MAPK/MAPKAP-K2/HSP27 signaling module, which is involved in various cellular responses to stress and inflammation . By blocking this pathway, this compound modulates gene expression and cellular functions related to stress responses and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and protected from light, with stock solutions remaining stable for up to four months . Over time, this compound continues to inhibit p38 MAPK activity, leading to sustained modulation of cellular responses. Long-term studies have shown that this compound can maintain its protective effects against apoptosis and modulate cytokine production over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits p38 MAPK activity and modulates cellular responses without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including potential impacts on cellular viability and function . Studies have shown that there is a threshold effect, where the benefits of p38 MAPK inhibition are maximized without inducing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to p38 MAPK signaling. By inhibiting p38 MAPK, this compound affects the phosphorylation and activation of downstream targets involved in stress responses, apoptosis, and cytokine production . The compound interacts with various enzymes and cofactors within these pathways, modulating metabolic flux and metabolite levels . This inhibition can lead to changes in cellular metabolism and energy homeostasis .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion due to its cell-permeable nature . The compound can accumulate in specific cellular compartments, where it exerts its inhibitory effects on p38 MAPK . This compound does not rely on specific transporters or binding proteins for its distribution, allowing it to effectively reach its target kinase within the cell .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with p38 MAPK . The compound does not possess specific targeting signals or post-translational modifications that direct it to other compartments or organelles . By localizing within the cytoplasm, this compound can effectively inhibit p38 MAPK and modulate cellular responses to stress and inflammation .
准备方法
PD-169316 的合成涉及多个步骤,从核心咪唑结构的制备开始。合成路线通常包括以下步骤:
咪唑环的形成: 这涉及在乙酸存在下,4-氟苯甲醛与 4-硝基苯甲醛和醋酸铵缩合形成咪唑环。
吡啶环的引入: 然后将咪唑中间体在碱(如碳酸钾)存在下与 4-溴吡啶反应,引入吡啶环。
化学反应分析
PD-169316 经历了各种化学反应,包括:
氧化: 在特定条件下,PD-169316 中的硝基可以被还原为氨基。
取代: 在适当条件下,苯环上的氟原子可以被其他亲核试剂取代。
水解: 咪唑环可以在酸性或碱性条件下发生水解。
这些反应中常用的试剂和条件包括用于还原的还原剂(如氢气和负载在碳上的钯)、用于取代的亲核试剂(如甲醇钠)以及用于水解的酸或碱 。从这些反应中形成的主要产物取决于所使用的特定试剂和条件。
相似化合物的比较
PD-169316 在其作为 p38 MAPK 抑制剂的高选择性和效力方面是独一无二的。类似的化合物包括:
SB203580: 另一种具有不同化学结构的选择性 p38 MAPK 抑制剂。
BIRB 796: 一种具有独特作用机制的高效 p38 MAPK 抑制剂。
VX-702: 一种具有潜在治疗炎症性疾病应用的 p38 MAPK 抑制剂。
PD-169316 因其对磷酸化 p38 MAPK 的特异性抑制而脱颖而出,而不影响上游激酶,使其成为研究中的宝贵工具 .
属性
IUPAC Name |
4-[4-(4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazol-5-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN4O2/c21-16-5-1-13(2-6-16)18-19(14-9-11-22-12-10-14)24-20(23-18)15-3-7-17(8-4-15)25(26)27/h1-12H,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIYKDUASORTBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042684 | |
| Record name | 2-(4-Nitrophenyl)-4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152121-53-4 | |
| Record name | PD-169316 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152121534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PD-169316 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17040 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(4-Nitrophenyl)-4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Fluorophenyl)-2-(4-nitrophenyl)-5-(4-pyridyl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PD-169316 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GX3Y2V80CV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


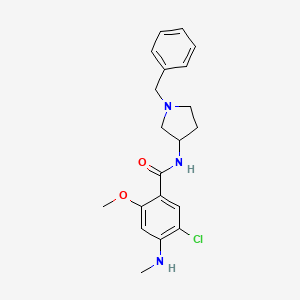
![(Z)-1,4-bis[4-[(3,5-dioxo-1,2,4-oxadiazolidin-2-yl)methyl]phenoxy]-2-butene](/img/structure/B1684269.png)
![N-[4-[(5Z)-5-[2-(4-dimethylaminopiperidin-1-yl)-2-oxoethylidene]-4,4-difluoro2,3-dihydro-1-benzazepine-1-carbonyl]phenyl]-2-phenylbenzamide](/img/structure/B1684270.png)
